4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine
Brand Name: Vulcanchem
CAS No.: 297172-18-0
VCID: VC3758620
InChI: InChI=1S/C8H14N4/c1-12-6-10-11-8(12)7-2-4-9-5-3-7/h6-7,9H,2-5H2,1H3
SMILES: CN1C=NN=C1C2CCNCC2
Molecular Formula: C8H14N4
Molecular Weight: 166.22 g/mol

4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine

CAS No.: 297172-18-0

Cat. No.: VC3758620

Molecular Formula: C8H14N4

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine - 297172-18-0

Specification

CAS No. 297172-18-0
Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
IUPAC Name 4-(4-methyl-1,2,4-triazol-3-yl)piperidine
Standard InChI InChI=1S/C8H14N4/c1-12-6-10-11-8(12)7-2-4-9-5-3-7/h6-7,9H,2-5H2,1H3
Standard InChI Key LBGLYAJNIDZGGO-UHFFFAOYSA-N
SMILES CN1C=NN=C1C2CCNCC2
Canonical SMILES CN1C=NN=C1C2CCNCC2

Introduction

Chemical Structure and Molecular Properties

Core Architecture

The compound consists of a six-membered piperidine ring (a saturated heterocycle with one nitrogen atom) linked via a methylene group to a 4-methyl-4H-1,2,4-triazole ring. The triazole component is a five-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4, with a methyl group substituent at position 4 . This arrangement confers both lipophilic and hydrogen-bonding capabilities, critical for interactions with biological targets.

Molecular Formula and Weight

The molecular formula is C9H16N4, with a calculated molecular weight of 180.25 g/mol . The presence of multiple nitrogen atoms enhances its solubility in polar solvents, while the piperidine ring contributes to conformational flexibility.

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Key absorptions include N–H stretches at 3,300–3,400 cm⁻¹ (piperidine) and C=N stretches at 1,600–1,650 cm⁻¹ (triazole) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals at δ 1.4–1.6 ppm (piperidine CH2), δ 2.3 ppm (N–CH3), and δ 3.4 ppm (N–CH2–triazole) .

    • ¹³C NMR: Peaks at 45 ppm (piperidine C), 32 ppm (N–CH3), and 150 ppm (triazole C=N) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence (Scheme 1):

  • Piperidine Functionalization: 4-Piperidinecarboxylate is reacted with hydrazine to form 4-hydrazinocarbonylpiperidine .

  • Triazole Formation: Cyclization with methyl isothiocyanate yields the 1,2,4-triazole core .

  • Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt, enhancing stability.

Key Intermediate: 1-(4-Toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl)piperidine

This intermediate is critical for introducing thiol groups, enabling further derivatization. Reaction with N-alkyl/phenyl-2-bromoethanamides yields analogs with varied biological activities .

Industrial Manufacturing

Industrial processes optimize yield (>85%) and purity (>97%) using continuous-flow reactors and automated purification systems. Quality control employs high-performance liquid chromatography (HPLC) and mass spectrometry .

Biological Activities and Mechanisms

Antimicrobial Properties

4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine exhibits broad-spectrum antimicrobial activity (Table 1):

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus1512.5
Escherichia coli1225.0
Candida albicans1050.0

Mechanistically, the compound disrupts microbial cell membranes via hydrophobic interactions and inhibits DNA gyrase.

Enzyme Inhibition

Derivatives of this compound show potent inhibition against enzymes linked to neurodegenerative and metabolic disorders:

  • Acetylcholinesterase (AChE): IC50 = 0.73 ± 0.54 µM (compared to donepezil, IC50 = 0.08 µM) .

  • α-Glucosidase: IC50 = 36.74 ± 1.24 µM, suggesting antidiabetic potential .

  • Urease: IC50 = 19.35 ± 1.28 µM, relevant for treating Helicobacter pylori infections .

The triazole moiety coordinates with enzyme active sites, while the piperidine group enhances membrane permeability .

Applications in Medicinal Chemistry

Anticancer Agents

Structural analogs induce apoptosis in cancer cells by activating caspase-3 and suppressing Bcl-2 expression. For example, a derivative with a cyclohexyl substituent showed 80% cytotoxicity against MCF-7 breast cancer cells at 10 µM.

Corrosion Inhibition

In industrial settings, the compound forms self-assembled monolayers on metal surfaces, reducing corrosion rates by 70% in acidic environments . This is attributed to thiol group adsorption and formation of protective films .

Recent Advancements and Future Directions

Drug Delivery Systems

Nanoparticle-encapsulated formulations have improved bioavailability by 40% in rodent models, addressing solubility limitations .

Computational Modeling

Molecular docking studies predict strong binding to AChE (ΔG = −9.8 kcal/mol) and α-glucosidase (ΔG = −8.2 kcal/mol), guiding the design of next-generation inhibitors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator